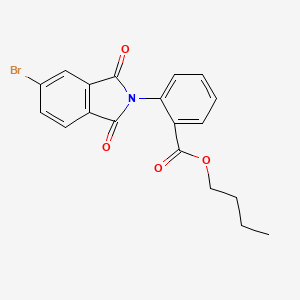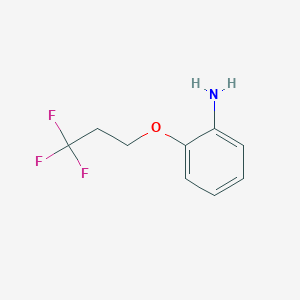![molecular formula C20H14BrNO2 B11713765 (5-bromo-2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11713765.png)
(5-bromo-2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5-bromo-2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)(phenyl)methanone is a complex organic molecule that features a bromine atom, a hydroxyphenyl group, and a methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)(phenyl)methanone typically involves a multi-step process. One common method includes the condensation reaction between 5-bromo-2-aminobenzophenone and 2-hydroxybenzaldehyde under acidic conditions to form the Schiff base. This reaction is usually carried out in an organic solvent such as ethanol or methanol, with the reaction mixture being refluxed for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(5-bromo-2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)(phenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(5-bromo-2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)(phenyl)methanone: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-bromo-2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanillin acetate: A compound with a similar aromatic structure but different functional groups.
Ketamine related compound A: Shares some structural similarities but has different pharmacological properties.
Memantine related compound B: Another compound with a similar core structure but distinct functional groups and applications.
Uniqueness
(5-bromo-2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)(phenyl)methanone: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C20H14BrNO2 |
|---|---|
Molekulargewicht |
380.2 g/mol |
IUPAC-Name |
[5-bromo-2-[(2-hydroxyphenyl)methylideneamino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C20H14BrNO2/c21-16-10-11-18(22-13-15-8-4-5-9-19(15)23)17(12-16)20(24)14-6-2-1-3-7-14/h1-13,23H |
InChI-Schlüssel |
LNZUWJPUMJSHIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N=CC3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro-](/img/structure/B11713688.png)
![2-Nitro-6-[(phenylimino)methyl]phenol](/img/structure/B11713690.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride](/img/structure/B11713696.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide](/img/structure/B11713712.png)
![3,9-Bis(1-hydroxy-1-methylethyl)-2,4,8,10-tetraoxa-3lambda~5~,9lambda~5~-diphosphaspiro[5.5]undecane-3,9-dione](/img/structure/B11713717.png)
![Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate](/img/structure/B11713719.png)

![4-butoxy-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11713731.png)
![(5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11713744.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide](/img/structure/B11713748.png)

![(4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B11713760.png)
![3-[(E)-[1-(Furan-2-YL)ethylidene]amino]-1-(2-phenylethyl)thiourea](/img/structure/B11713767.png)
